molecular formula C18H23ClN2O B5185151 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B5185151
M. Wt: 318.8 g/mol
InChI Key: JMOBICFMFZXACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, also known as BCOD, is a chemical compound that has been widely used in scientific research. It belongs to the family of oxadiazoles, which are heterocyclic compounds that contain an oxadiazole ring. BCOD has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience. In We will also list future directions for research on this compound.

Scientific Research Applications

3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has been widely used in scientific research due to its ability to modulate the activity of ion channels and receptors in the nervous system. It has been found to be a potent inhibitor of the glycine receptor, which plays a key role in the regulation of neuronal activity. 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has also been shown to enhance the activity of GABA receptors, which are involved in the inhibition of neurotransmitter release. These properties make 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole a valuable tool for studying the mechanisms of synaptic transmission and the role of ion channels and receptors in the nervous system.

Mechanism of Action

The mechanism of action of 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole involves its interaction with ion channels and receptors in the nervous system. It has been found to bind to the glycine receptor at a site that is distinct from the receptor's agonist binding site. This binding leads to a reduction in the activity of the glycine receptor, which in turn leads to a decrease in neuronal excitability. 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has also been shown to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has a range of biochemical and physiological effects, including the modulation of synaptic transmission and neuronal excitability. It has been found to reduce the frequency and amplitude of miniature inhibitory postsynaptic currents (mIPSCs) in neurons, indicating a reduction in the activity of inhibitory synapses. 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has also been shown to reduce the amplitude of evoked inhibitory postsynaptic currents (IPSCs), indicating a decrease in the activity of GABAergic synapses.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments include its ability to modulate the activity of ion channels and receptors in the nervous system, its high potency, and its specificity for certain receptor subtypes. However, there are also limitations to its use, including its potential toxicity and the need for careful control of reaction conditions during synthesis.

Future Directions

There are several future directions for research on 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, including the development of new synthetic methods for the compound, the identification of new targets for its activity, and the exploration of its potential therapeutic applications. 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has been found to be effective in animal models of epilepsy and neuropathic pain, suggesting that it may have potential as a treatment for these conditions. Further research is needed to explore the safety and efficacy of 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole in humans, as well as its potential for use in other neurological and psychiatric disorders.
Conclusion:
In conclusion, 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is a valuable tool for scientific research due to its ability to modulate the activity of ion channels and receptors in the nervous system. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is needed to fully understand its potential as a therapeutic agent and to explore its role in the regulation of synaptic transmission and neuronal excitability.

Synthesis Methods

3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 2-chlorobenzonitrile with 4-butylcyclohexanone in the presence of sodium hydride and dimethylformamide. Another method involves the reaction of 2-chlorobenzoyl chloride with 4-butylcyclohexanol in the presence of pyridine and triethylamine. The synthesis of 3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

properties

IUPAC Name

3-(4-butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O/c1-2-3-6-13-9-11-14(12-10-13)17-20-18(22-21-17)15-7-4-5-8-16(15)19/h4-5,7-8,13-14H,2-3,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOBICFMFZXACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=NOC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Butylcyclohexyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.